molecular formula C7H11NO4 B064346 prop-2-enyl N-ethoxycarbonylcarbamate CAS No. 188193-21-7

prop-2-enyl N-ethoxycarbonylcarbamate

Cat. No.: B064346
CAS No.: 188193-21-7
M. Wt: 173.17 g/mol
InChI Key: PXPGLNGTQNDSTI-UHFFFAOYSA-N
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Description

(Ethoxycarbonyl)carbamic acid allyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of an ethoxycarbonyl group and an allyl ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethoxycarbonyl)carbamic acid allyl ester typically involves the reaction of carbamic acid derivatives with allyl alcohol in the presence of a catalyst. One common method is the esterification of carbamic acid with allyl alcohol using a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of (Ethoxycarbonyl)carbamic acid allyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

(Ethoxycarbonyl)carbamic acid allyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Ethoxycarbonyl)carbamic acid allyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Ethoxycarbonyl)carbamic acid allyl ester involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo hydrolysis to release carbamic acid and allyl alcohol, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

    (Methoxycarbonyl)carbamic acid allyl ester: Similar structure but with a methoxy group instead of an ethoxy group.

    (Ethoxycarbonyl)carbamic acid methyl ester: Similar structure but with a methyl group instead of an allyl group.

    (Ethoxycarbonyl)carbamic acid benzyl ester: Similar structure but with a benzyl group instead of an allyl group.

Uniqueness

(Ethoxycarbonyl)carbamic acid allyl ester is unique due to the presence of both an ethoxycarbonyl group and an allyl ester group. This combination imparts specific reactivity and properties that are not found in other similar compounds. The allyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

188193-21-7

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

prop-2-enyl N-ethoxycarbonylcarbamate

InChI

InChI=1S/C7H11NO4/c1-3-5-12-7(10)8-6(9)11-4-2/h3H,1,4-5H2,2H3,(H,8,9,10)

InChI Key

PXPGLNGTQNDSTI-UHFFFAOYSA-N

SMILES

CCOC(=O)NC(=O)OCC=C

Canonical SMILES

CCOC(=O)NC(=O)OCC=C

Synonyms

Imidodicarbonic acid, ethyl 2-propenyl ester (9CI)

Origin of Product

United States

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